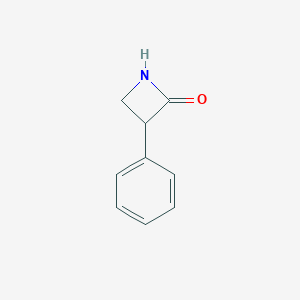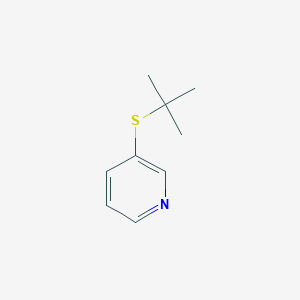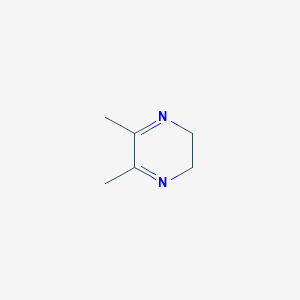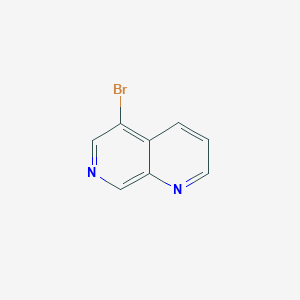
5-Bromo-1,7-naphtyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various naphthyridine derivatives has been explored through different chemical reactions. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using a copper bromide catalyzed intramolecular [4 + 2] hetero-Diels-Alder reaction, which was followed by air oxidation to yield the products in high yields . Similarly, 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs were synthesized through chemical modification of pyridine derivatives and a condensation process involving 1-benzyl-4-piperidinone with 3-amino-enones . Additionally, the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine was described via reductive amination of Schiff's bases .
Molecular Structure Analysis
The molecular structures of naphthyridine derivatives have been characterized using various techniques. X-ray diffraction analysis was used to characterize the crystal structures of proton-transfer complexes assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with different carboxylic acids, revealing the presence of hydrogen bonding interactions that contribute to the 3D framework structure of these complexes .
Chemical Reactions Analysis
Naphthyridine derivatives have been shown to undergo various chemical reactions. Benzo[c][2,7]naphthyridines with electron-withdrawing substituents were subjected to regioselective homolytic substitutions, leading to the formation of 5,6-dihydro derivatives and, upon rearomatization, 4,5-disubstituted benzo[c][2,7]naphthyridines . The bromination of thieno[c]fused 1,5-naphthyridines and their 5-N-oxides was also studied, with regioselective bromination observed in some cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the substituents present. For example, the crystalline forms of the proton-transfer complexes mentioned earlier displayed different melting points and were characterized by IR and elemental analysis, indicating the influence of noncovalent interactions on their physical properties .
Relevant Case Studies
Several naphthyridine derivatives have shown significant biological activity. A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines demonstrated notable antimalarial activity, with some compounds effecting apparent cures in a mouse model of malaria . These findings highlight the potential of naphthyridine derivatives as therapeutic agents and warrant further investigation into their medicinal applications.
Applications De Recherche Scientifique
Chimie médicinale : Agents antiprolifératifs
5-Bromo-1,7-naphtyridine : les dérivés ont été explorés pour leur potentiel en tant qu'agents antiprolifératifs. Ces composés peuvent inhiber la croissance des cellules cancéreuses en interférant avec les mécanismes de division cellulaire et de prolifération. Des recherches ont montré que certains dérivés présentent une activité significative contre diverses lignées cellulaires cancéreuses, ce qui en fait des candidats prometteurs pour le développement de médicaments anticancéreux .
Applications antibactériennes
Les propriétés antibactériennes de This compound sont notables, en particulier contre les souches résistantes aux médicaments. Les scientifiques étudient ces composés comme une nouvelle classe d'antibiotiques qui pourraient être utilisés pour lutter contre les infections bactériennes qui ne répondent plus aux antibiotiques traditionnels .
Activité antiparasitaire
Ce composé s'est avéré efficace dans le traitement des infections parasitaires. Par exemple, des dérivés de This compound ont été rapportés comme possédant une activité contre les espèces de Plasmodium, responsables du paludisme. Cela ouvre des possibilités pour de nouvelles thérapies antipaludiques, en particulier dans les régions où la résistance aux médicaments existants est répandue .
Recherche antivirale
Dans le domaine de la recherche antivirale, les dérivés de This compound sont étudiés pour leur potentiel à inhiber les virus. Leur mécanisme implique la perturbation de la réplication virale, ce qui pourrait conduire à des traitements efficaces contre les infections virales, y compris celles causées par des virus émergents et réémergents .
Propriétés anti-inflammatoires
Les effets anti-inflammatoires de This compound en font un composé intéressant pour le développement de nouveaux médicaments anti-inflammatoires. Sa capacité à moduler les voies inflammatoires pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques .
Synthèse de complexes métalliques
This compound : sert de ligand dans la synthèse de complexes métalliques. Ces complexes ont des applications diverses, notamment la catalyse dans les réactions organiques, la science des matériaux et comme modèles pour les systèmes biologiques. Le substituant bromo fournit un site réactif pour une fonctionnalisation supplémentaire, améliorant la polyvalence de ces complexes .
Mécanisme D'action
Target of Action
Naphthyridines, in general, have been found to exhibit a broad spectrum of biological activities, suggesting that they interact with multiple targets .
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, and N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Naphthyridines have been associated with a variety of biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Safety and Hazards
Orientations Futures
Naphthyridines, including 5-Bromo-1,7-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .
Propriétés
IUPAC Name |
5-bromo-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFILKMJRFZJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488374 | |
| Record name | 5-Bromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17965-76-3 | |
| Record name | 5-Bromo-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the reactivity of 5-bromo-1,7-naphthyridine with potassium amide?
A1: 5-Bromo-1,7-naphthyridine exhibits intriguing reactivity with potassium amide in liquid ammonia. Unlike simple aromatic substitution reactions, this interaction leads to a combination of tele-amination and Chichibabin reactions. [] The tele-amination occurs predominantly at position 8, yielding 8-amino-1,7-naphthyridine, while a smaller amount of 2-amino-1,7-naphthyridine is also formed. [] Additionally, the Chichibabin reaction results in the formation of 8-amino-5-bromo-1,7-naphthyridine. [] This diverse reactivity is attributed to the influence of the nitrogen atoms in the naphthyridine ring system on the electron density distribution.
Q2: How does the reactivity of 5-bromo-1,7-naphthyridine compare to that of 5-chloro-1,7-naphthyridine under similar conditions?
A2: Interestingly, the 5-chloro analog reacts at a significantly slower rate with potassium amide compared to 5-bromo-1,7-naphthyridine. [] While 5-bromo-1,7-naphthyridine undergoes both tele-amination and Chichibabin reactions, 5-chloro-1,7-naphthyridine primarily yields a small amount of 8-amino-5-chloro-1,7-naphthyridine via the Chichibabin pathway. [] This difference in reactivity highlights the influence of the halogen atom on the reaction pathway and kinetics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



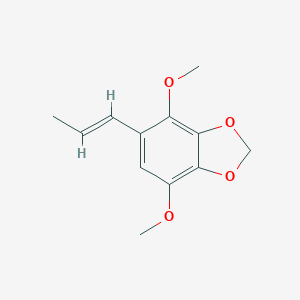
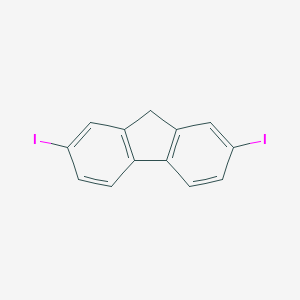

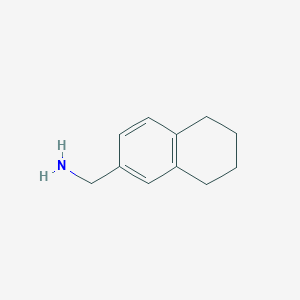
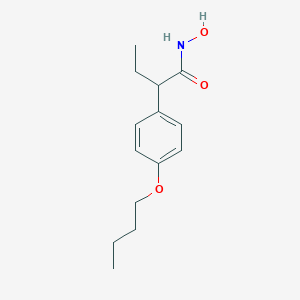



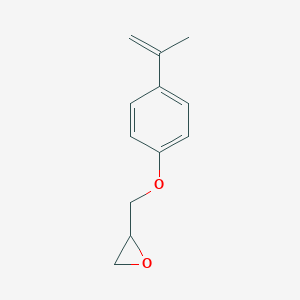
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
